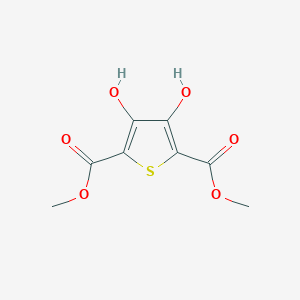

Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 506238. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O6S/c1-13-7(11)5-3(9)4(10)6(15-5)8(12)14-2/h9-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZVINKJCOXPIKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(S1)C(=O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70325414 | |

| Record name | Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58416-04-9 | |

| Record name | 58416-04-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=506238 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate, a key intermediate in the development of various functional materials and pharmaceutical compounds. This document details the primary synthetic pathway, experimental protocols, and relevant quantitative data to support research and development efforts in this area.

Core Synthesis Pathway

The principal synthetic route to this compound involves a base-catalyzed Dieckmann-like condensation reaction. The key starting materials are a dialkyl thiodiglycolate and a dialkyl oxalate. In the context of synthesizing the dimethyl ester, the reaction proceeds between dimethyl 2,2'-thiodiacetate (also known as dimethyl thiodiglycolate) and dimethyl oxalate in the presence of a strong base, such as sodium methoxide.

The reaction mechanism is initiated by the deprotonation of the α-carbon of dimethyl 2,2'-thiodiacetate by the base, forming an enolate. This enolate then undergoes an intramolecular cyclization via nucleophilic attack on one of the carbonyl carbons of dimethyl oxalate. Subsequent elimination of a methoxide ion and acidification leads to the formation of the stable enol form of the target molecule, this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis of dialkyl 3,4-dihydroxythiophene-2,5-dicarboxylates. While specific data for the dimethyl ester is limited in publicly available literature, data for the closely related diethyl ester provides a valuable benchmark.

| Parameter | Value | Reference |

| Reactants | ||

| Diethyl 2,2'-thiodiacetate | 1.0 eq | [1] |

| Diethyl oxalate | 1.06 eq | [1] |

| Sodium ethoxide | [1] | |

| Reaction Conditions | ||

| Solvent | Ethanol | [1] |

| Temperature | 68 °C (Microwave) | [1] |

| Reaction Time | 60 min | [1] |

| Product | ||

| Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate | ||

| Yield | 65.3% | [1] |

Table 1: Quantitative data for the synthesis of Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate.

| Property | Value | Reference |

| Molecular Formula | C8H8O6S | [2] |

| Molecular Weight | 232.21 g/mol | [2] |

| Melting Point | 182 °C | [2] |

| Boiling Point | 378.56 °C at 760 mmHg | [2] |

| Density | 1.532 g/cm³ | [2] |

Table 2: Physical and chemical properties of this compound.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of the diethyl analogue, which can be adapted for the preparation of this compound by substituting the corresponding methyl esters and base.

Synthesis of Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate[1]

Materials:

-

Diethyl 2,2'-thiodiacetate (10.3 g)

-

Diethyl oxalate (10.96 g)

-

Sodium ethoxide solution in ethanol

-

Hydrochloric acid (HCl)

-

Deionized water

-

Ethanol

Equipment:

-

Microwave reactor

-

Round-bottom flask

-

Stirring apparatus

-

Apparatus for filtration

-

Oven

Procedure:

-

In a suitable reaction vessel, mix diethyl 2,2'-thiodiacetate (10.3 g) and diethyl oxalate (10.96 g).

-

Cool the mixture in a water bath to a temperature between 0-10 °C.

-

Slowly add a solution of sodium ethoxide in ethanol dropwise to the stirred mixture.

-

Transfer the reaction mixture to a microwave reactor and heat at 100 W (2.45 GHz) for 60 minutes, maintaining the reaction temperature at 68 °C.

-

After the reaction is complete, adjust the pH of the solution to 7.0-7.5 with hydrochloric acid to quench the reaction.

-

Remove the ethanol by evaporation under reduced pressure.

-

To the dried residue, add deionized water (400 mL) and adjust the pH to 2.5-3.0 with hydrochloric acid to precipitate the product.

-

Collect the precipitate by filtration.

-

Dry the solid product in an oven to obtain diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate (8.58 g, 65.3% yield).

Synthesis Pathway Diagram

Caption: Synthesis pathway for this compound.

References

An In-depth Technical Guide to Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate

CAS Number: 58416-04-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate, a versatile heterocyclic compound with significant potential in materials science and as a synthetic intermediate. This document consolidates available data on its chemical properties, synthesis, and applications, offering a valuable resource for researchers in organic chemistry, materials science, and drug discovery.

Chemical and Physical Properties

This compound is a symmetrically substituted thiophene derivative. The presence of two hydroxyl and two methoxycarbonyl groups on the thiophene ring imparts unique electronic and chemical properties, making it a valuable building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 58416-04-9 | [1][2][3] |

| Molecular Formula | C₈H₈O₆S | [1] |

| Molecular Weight | 232.21 g/mol | [1] |

| Appearance | White to off-white solid | N/A |

| Melting Point | 182 °C | [1] |

| Boiling Point (Predicted) | 378.6 ± 37.0 °C | N/A |

| Density (Predicted) | 1.532 ± 0.06 g/cm³ | N/A |

| pKa (Predicted) | 8.19 ± 0.20 | N/A |

| Storage | Keep in a dark place, sealed in dry, room temperature | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound is not extensively detailed in publicly available literature. However, a well-established protocol for its diethyl ester analogue, diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate, provides a reliable synthetic route that can be adapted for the dimethyl ester.[4][5][6] This method involves the condensation of two key starting materials: a dialkyl thiodiglycolate and a dialkyl oxalate.

Proposed Synthesis of this compound

The synthesis is expected to proceed via a base-catalyzed condensation reaction.

Reaction Scheme:

Figure 1: Proposed synthesis of this compound.

Detailed Experimental Protocol (Adapted from Diethyl Ester Synthesis)[4][5]

Materials:

-

Dimethyl thiodiglycolate

-

Dimethyl oxalate

-

Sodium methoxide

-

Anhydrous methanol

-

Hydrochloric acid (concentrated)

-

Water (deionized)

Procedure:

-

Reaction Setup: A multi-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of sodium methoxide in anhydrous methanol.

-

Addition of Reactants: The solution is cooled to 0-5 °C in an ice bath. A solution of dimethyl thiodiglycolate and dimethyl oxalate in anhydrous methanol is added dropwise to the cooled sodium methoxide solution while maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure the completion of the condensation reaction.

-

Work-up: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is dissolved in water.

-

Precipitation: The aqueous solution is cooled in an ice bath and acidified with concentrated hydrochloric acid to a pH of approximately 1-2. This will cause the precipitation of the crude product.

-

Isolation and Purification: The precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

Applications

This compound is a valuable intermediate in the synthesis of various organic materials and potentially in the development of novel pharmaceuticals.

Precursor for Conducting Polymers

A primary application of this compound is as a precursor for the synthesis of 3,4-alkylenedioxythiophenes, which are monomers for widely used conducting polymers like PEDOT (poly(3,4-ethylenedioxythiophene)).[5][7]

Workflow for PEDOT Precursor Synthesis:

Figure 2: Synthetic pathway from this compound to PEDOT.

Intermediate in Organic Synthesis

The dicarboxylate and dihydroxy functionalities of this molecule allow for a variety of chemical transformations, making it a versatile building block. One noted application is its use in Curtius-like rearrangement reactions to produce 2,5-diamide-substituted five-membered heterocycles.[1][2][3] These diamide structures can be valuable scaffolds in medicinal chemistry.

Conceptual Workflow for Diamide Synthesis:

Figure 3: Conceptual workflow for the synthesis of diamide-substituted thiophenes.

Biological Activity and Drug Development Potential

Currently, there is a notable lack of publicly available data on the specific biological activities of this compound. However, the thiophene scaffold is a well-recognized privileged structure in medicinal chemistry, present in numerous FDA-approved drugs.[8] Derivatives of structurally related thiophenes have shown a wide range of biological activities.

For instance, derivatives of diethyl 2,5-diaminothiophene-3,4-dicarboxylate have been investigated for their potent anticancer and antimicrobial activities.[9][10] This suggests that the core 3,4-disubstituted-2,5-dicarboxylate thiophene scaffold could be a promising starting point for the design of novel therapeutic agents.

Given the presence of the dihydroxythiophene moiety, a catechol-like structure, this compound could potentially exhibit antioxidant properties or interact with metal-containing enzymes. However, without experimental data, these remain speculative areas for future research.

Table 2: Summary of Known Biological Activities of Structurally Related Thiophene Derivatives

| Thiophene Derivative Class | Reported Biological Activities | Reference(s) |

| 2,5-Diaminothiophene-3,4-dicarboxylates | Anticancer, Antimicrobial, Anti-diabetic (PTP-1B inhibition) | [9][10] |

| Substituted Thiophene-2-carboxamides | Antioxidant, Antibacterial, Antifungal, Anti-inflammatory, Antitumor | [11] |

| General Thiophene Derivatives | Antimicrobial, Antiviral, Anti-inflammatory, Larvicidal, Antioxidant, Insecticidal, Cytotoxic, Nematicidal | [12] |

The diverse biological activities of related thiophene compounds underscore the potential of this compound as a scaffold for the development of new drugs. Further investigation into its biological profile is warranted.

Conclusion

This compound is a valuable and versatile chemical compound with established applications as a precursor in materials science, particularly for conducting polymers. Its chemical structure also presents significant opportunities for its use as an intermediate in the synthesis of complex organic molecules, including potential pharmaceutical agents. While its own biological activity remains to be elucidated, the known therapeutic properties of related thiophene derivatives suggest that this compound and its analogues are worthy of further investigation in the field of drug discovery. This technical guide serves as a foundational resource to stimulate and support such future research endeavors.

References

- 1. lookchem.com [lookchem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 3,4-Dihydroxy-thiophene-2,5-dicarboxylic acid dimethyl ester | 58416-04-9 [amp.chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 6. 3,4-DIHYDROXY-THIOPHENE-2,5-DICARBOXYLIC ACID DIETHYL ESTER | 1822-66-8 [chemicalbook.com]

- 7. CN102002057B - Preparation method for 3,4-ethylene dioxythiophene-2,5-dicarboxylic acid dimethyl ester - Google Patents [patents.google.com]

- 8. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. encyclopedia.pub [encyclopedia.pub]

"Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate" molecular weight and formula

An In-depth Technical Guide to Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate

This technical guide provides essential information on the molecular properties of this compound, targeting researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Molecular Data

Key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₈H₈O₆S | [1][2] |

| Molecular Weight | 232.21 g/mol | [1][2] |

| CAS Number | 58416-04-9 | [1][2] |

Synthesis and Experimental Protocols

This compound is a valuable reactant in organic synthesis. It is notably used in Curtius-like rearrangement reactions for the synthesis of 2,5-diamide-substituted five-membered heterocycles, including thiophenes, pyrroles, and furans.[1]

A general experimental workflow for the synthesis of related dialkyl 3,4-dihydroxythiophene-2,5-dicarboxylates involves the condensation of a dialkyl thioglycolate with a dialkyl oxalate in the presence of a base, such as sodium methoxide in methanol.[3] The resulting dimetal salt can then be alkylated to produce various derivatives.[3]

The following diagram illustrates a generalized synthetic pathway for 3,4-dialkoxythiophene derivatives, starting from a related diethyl ester. This process typically involves condensation, alkylation, hydrolysis, and decarboxylation.

Caption: Generalized synthetic workflow for 3,4-dialkoxythiophenes.

References

"Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate" chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate. It includes a summary of its key physicochemical characteristics, a detailed experimental protocol for its likely synthesis based on related compounds, and a discussion of its potential applications. This document is intended to serve as a valuable resource for researchers, chemists, and professionals involved in drug discovery and materials science.

Chemical Properties

This compound is a thiophene derivative with the chemical formula C₈H₈O₆S.[1] Its core structure consists of a five-membered thiophene ring substituted with two hydroxyl groups at the 3 and 4 positions and two methyl carboxylate groups at the 2 and 5 positions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| Synonyms | 3,4-Dihydroxy-thiophene-2,5-dicarboxylic acid dimethyl ester | [1] |

| CAS Number | 58416-04-9 | [1][3] |

| Molecular Formula | C₈H₈O₆S | [1] |

| Molecular Weight | 232.21 g/mol | [2] |

| Appearance | Solid | |

| Purity | min 98% (GC) | [4] |

| InChI Key | ZZVINKJCOXPIKL-UHFFFAOYSA-N | [2] |

| SMILES | COC(=O)C1=C(O)C(O)=C(S1)C(=O)OC | [2] |

| Storage | Keep in a dark place, sealed in dry, room temperature. |

Synthesis

Proposed Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of the diethyl ester.[5]

Materials:

-

Dimethyl thiodiglycolate

-

Dimethyl oxalate

-

Sodium methoxide

-

Methanol

-

Hydrochloric acid

Procedure:

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, dissolve dimethyl thiodiglycolate and dimethyl oxalate in methanol. Cool the mixture to 0-5 °C in an ice bath.

-

Base Addition: Slowly add a solution of sodium methoxide in methanol to the cooled reaction mixture, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, neutralize the reaction mixture with hydrochloric acid. The precipitated product, the disodium salt of this compound, can be collected by filtration.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system.

Applications and Potential Biological Activity

This compound serves as a valuable intermediate in organic synthesis. It is particularly useful as a reactant in Curtius-like rearrangement reactions for the synthesis of 2,5-diamide-substituted five-membered heterocycles, including those based on thiophene, pyrrole, and furan ring systems.[3][7]

While no specific biological activities have been reported for this compound itself, the broader class of thiophene derivatives is known to exhibit a wide range of pharmacological properties. Thiophenes are key components in a variety of approved drugs, including anti-inflammatory agents, diuretics, and anticancer drugs.[8][9] Research on related diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives has demonstrated potent anticancer and antimicrobial activities.[10] This suggests that this compound and its derivatives could be promising candidates for further investigation in drug discovery programs. The thiophene scaffold is recognized for its role in various biological actions, including antimicrobial, antiviral, anti-inflammatory, and cytotoxic effects.[8][9]

Spectral Data

Detailed spectral data such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry would be essential for the complete characterization of this compound. While specific spectra for this compound were not found in the initial search, commercial suppliers indicate the availability of such data upon request.[11] For the related diethyl ester, ¹H NMR, IR, and mass spectrometry data are available and can serve as a reference.[12]

Conclusion

This compound is a key chemical intermediate with established utility in the synthesis of complex heterocyclic compounds. Its chemical properties are well-defined, and a reliable synthesis route can be proposed based on established methods for analogous compounds. Given the known biological activities of the broader thiophene class of molecules, this compound and its derivatives represent a promising area for future research and development in medicinal chemistry and materials science. Further investigation into its biological profile is warranted to explore its full potential.

References

- 1. lookchem.com [lookchem.com]

- 2. 2,5-DIMETHYL 3,4-DIHYDROXYTHIOPHENE-2,5-DICARBOXYLATE | CAS 58416-04-9 [matrix-fine-chemicals.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. calpaclab.com [calpaclab.com]

- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 6. 3,4-DIHYDROXY-THIOPHENE-2,5-DICARBOXYLIC ACID DIETHYL ESTER | 1822-66-8 [chemicalbook.com]

- 7. 3,4-Dihydroxy-thiophene-2,5-dicarboxylic acid dimethyl ester | 58416-04-9 [amp.chemicalbook.com]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. mdpi.com [mdpi.com]

- 10. Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 58416-04-9|this compound|BLD Pharm [bldpharm.com]

- 12. 3,4-DIHYDROXY-THIOPHENE-2,5-DICARBOXYLIC ACID DIETHYL ESTER(1822-66-8) 1H NMR spectrum [chemicalbook.com]

Spectroscopic and Synthetic Profile of Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and Properties

-

IUPAC Name: Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate

-

Appearance: Predicted to be a white to off-white solid.[5]

-

Melting Point: Approximately 182 °C[3]

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following tables summarize the expected spectroscopic data based on its chemical structure and known values for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.8 - 4.0 | Singlet | 6H | -OCH₃ (Ester) |

| ~ 9.0 - 11.0 | Singlet | 2H | -OH (Hydroxyl) |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 52 - 55 | -OCH₃ (Ester) |

| ~ 110 - 120 | C2 & C5 (Thiophene ring) |

| ~ 150 - 160 | C3 & C4 (Thiophene ring) |

| ~ 160 - 170 | C=O (Ester carbonyl) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3200 - 3500 | O-H (Hydroxyl) | Broad, strong absorption |

| 2950 - 3000 | C-H (Methyl) | Stretching vibration |

| 1700 - 1730 | C=O (Ester) | Strong, sharp absorption |

| 1500 - 1600 | C=C (Thiophene ring) | Stretching vibrations |

| 1200 - 1300 | C-O (Ester) | Stretching vibration |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| m/z (Mass-to-Charge Ratio) | Ion | Description |

| 232.01 | [M]⁺ (Molecular Ion) | Expected molecular ion peak for C₈H₈O₆S |

| 201.00 | [M - OCH₃]⁺ | Loss of a methoxy group |

| 173.00 | [M - COOCH₃]⁺ | Loss of a carbomethoxy group |

Synthesis Protocol

The synthesis of this compound can be achieved via the condensation of dimethyl succinate with dimethyl oxalate in the presence of a strong base, such as sodium methoxide. This method is adapted from a patented procedure for the synthesis of related thiophene derivatives.

Materials and Methods

-

Reactants: Dimethyl succinate, Dimethyl oxalate, Sodium methoxide, Methanol

-

Apparatus: Round-bottom flask, Reflux condenser, Magnetic stirrer, Dropping funnel, Ice bath

Experimental Procedure

-

Reaction Setup: A solution of sodium methoxide in methanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. The flask is cooled in an ice bath.

-

Addition of Reactants: A mixture of dimethyl succinate and dimethyl oxalate is added dropwise to the cooled sodium methoxide solution with constant stirring.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure the completion of the condensation reaction.

-

Work-up: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting solid is then dissolved in water and acidified with a suitable acid (e.g., hydrochloric acid) to precipitate the product.

-

Purification: The crude product, this compound, is collected by filtration, washed with cold water, and can be further purified by recrystallization from an appropriate solvent (e.g., ethanol or a mixture of ethanol and water).

Experimental and Analytical Workflow

The following diagram illustrates the logical workflow from the synthesis of this compound to its spectroscopic analysis.

Caption: Synthesis and Spectroscopic Analysis Workflow.

Applications in Research and Development

This compound serves as a versatile building block for the synthesis of more complex molecules. Its functional groups (hydroxyl and ester) provide reactive sites for various chemical transformations. It is a useful reactant for Curtius-like rearrangement reactions to synthesize 2,5-diamide-substituted five-membered heterocycles based on thiophene, pyrrole, and furan ring systems.[1][3] These resulting compounds are of interest in the development of novel conductive polymers, organic electronic materials, and potential pharmaceutical agents.

Conclusion

This technical guide provides a summary of the key chemical properties and predicted spectroscopic data for this compound. The included synthesis protocol and workflow diagram offer a practical framework for researchers. While experimental data remains to be fully documented in publicly accessible literature, the information presented here provides a solid foundation for the synthesis, characterization, and further application of this important thiophene derivative.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 58416-04-9|this compound|BLD Pharm [bldpharm.com]

- 3. lookchem.com [lookchem.com]

- 4. 2,5-DIMETHYL 3,4-DIHYDROXYTHIOPHENE-2,5-DICARBOXYLATE | CAS 58416-04-9 [matrix-fine-chemicals.com]

- 5. Dimethyl 3,4-Dihydroxy-2,5-thiophenedicarboxylate | 58416-04-9 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

Unveiling the Physicochemical Profile of Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility characteristics and physicochemical properties of Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate. While quantitative solubility data remains limited in publicly accessible literature, this document consolidates available information on its physical properties, offers insights based on related thiophene compounds, and presents standardized experimental protocols for determining solubility. Furthermore, this guide explores the potential biological relevance of this chemical scaffold by illustrating a hypothetical signaling pathway based on the observed activities of similar molecules.

Physicochemical Properties

An understanding of the fundamental physical and chemical properties of this compound is crucial for its application in research and development. The following table summarizes the key physicochemical parameters that have been reported or predicted for this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₈O₆S | [1][2] |

| Molecular Weight | 232.21 g/mol | [3][4] |

| Melting Point | 182 °C | [2] |

| Boiling Point | 378.558 °C at 760 mmHg | [2] |

| Density | 1.532 g/cm³ | [2] |

| pKa (Predicted) | 8.19 ± 0.20 | [2] |

| LogP (Predicted) | 0.73250 | [2] |

| Storage Temperature | Keep in dark place, Sealed in dry, Room Temperature | [2] |

Solubility Characteristics

Thiophene-2,5-dicarboxylic acid, a related compound, exhibits good solubility in polar solvents such as water and alcohols, and poor solubility in non-polar solvents like hexane[5]. This suggests that the presence of polar functional groups (hydroxyl and carboxylate groups) on the thiophene ring of this compound would likely lead to a preference for polar solvents. The synthesis of the diethyl ester analog involves precipitation from an aqueous solution upon acidification, which implies limited solubility of the ester in acidic water[6]. General literature on thiophene derivatives also indicates solubility in organic solvents like chloroform[7].

For definitive quantitative analysis, experimental determination of solubility is recommended.

Experimental Protocols

To address the absence of quantitative solubility data, the following section outlines a standard experimental protocol for determining the solubility of a compound like this compound.

Protocol: Equilibrium Solubility Determination by the Shake-Flask Method

This method is considered the "gold standard" for determining the equilibrium solubility of a compound in a specific solvent.

1. Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, DMSO, etc.)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator

-

Constant temperature bath or incubator

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical technique.

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

-

Prepare triplicate samples for each solvent.

-

-

Equilibration:

-

Place the vials in a constant temperature bath on an orbital shaker.

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method or another appropriate analytical technique.

-

-

Calculation:

-

Calculate the solubility of the compound in the solvent (e.g., in mg/mL or mol/L) by taking into account the dilution factor.

-

Caption: Experimental workflow for determining equilibrium solubility.

Synthesis of a Related Compound

The synthesis of the diethyl ester analog, Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate, provides valuable insight into the chemical reactivity and potential purification strategies for this class of compounds.

Caption: Synthesis workflow for Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate.

Potential Biological Activity and Signaling

While no specific biological activities have been reported for this compound, derivatives of the closely related diethyl 2,5-diaminothiophene-3,4-dicarboxylate have shown potent anticancer and antimicrobial activities. For instance, certain derivatives exhibited significant antiproliferative activity against breast cancer cell lines.

To illustrate a potential mechanism of action for such compounds, a hypothetical signaling pathway is presented below. This diagram is for illustrative purposes and is based on common targets in cancer therapy.

Caption: Hypothetical signaling pathway for a thiophene derivative with anticancer activity.

This guide serves as a foundational resource for researchers interested in this compound. Further experimental investigation is necessary to fully elucidate its solubility profile and biological potential.

References

- 1. lookchem.com [lookchem.com]

- 2. 3,4-Dihydroxy-thiophene-2,5-dicarboxylic acid diethyl ester | C10H12O6S | CID 245503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journalwjarr.com [journalwjarr.com]

- 6. Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Versatile Core: A Technical Guide to Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate as a Precursor for Novel Heterocycles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate is a highly functionalized five-membered heterocyclic compound that has emerged as a versatile starting material in the synthesis of a wide array of novel heterocyclic systems. Its unique substitution pattern, featuring two hydroxyl groups and two methoxycarbonyl moieties on a thiophene core, provides multiple reactive sites for elaboration. This allows for the construction of diverse molecular architectures, including fused-ring systems and highly substituted thiophenes, which are of significant interest in medicinal chemistry and materials science. This technical guide provides an in-depth overview of the synthetic utility of this compound, complete with detailed experimental protocols, quantitative data, and visual representations of reaction pathways and workflows.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 58416-04-9 |

| Molecular Formula | C₈H₈O₆S |

| Molecular Weight | 232.21 g/mol |

| Melting Point | 182 °C |

| Boiling Point | 378.56 °C at 760 mmHg |

| Density | 1.532 g/cm³ |

| pKa | 8.19 ± 0.20 (Predicted) |

Synthesis of Functionalized Thiophenes

The reactivity of the hydroxyl groups of this compound allows for straightforward functionalization, such as alkylation, to produce derivatives with tailored electronic and physical properties. A prominent example is the synthesis of 3,4-alkoxy- and 3,4-alkylenedioxythiophene derivatives, which are valuable precursors to conducting polymers.

O-Alkylation to form 3,4-Ethylenedioxythiophene Derivatives

A well-established application of the dihydroxythiophene scaffold is the synthesis of 3,4-ethylenedioxythiophene (EDOT) derivatives. While the following protocol utilizes the diethyl ester, the methodology is directly applicable to the dimethyl ester. This reaction proceeds via the formation of the disodium salt followed by alkylation with an appropriate dihaloalkane.

Step 1: Preparation of Diethyl-3,4-dihydroxythiophene-2,5-dicarboxylate Disodium Salt [1]

-

Charge a round-bottomed flask with methanol, diethyl thioglycolate, and diethyl oxalate.

-

Cool the mixture to 0°C.

-

Slowly add a solution of sodium methoxide in methanol over 2 to 3 hours, maintaining the temperature below 5°C.

-

Raise the temperature to 25-30°C over 1 hour and stir for an additional hour.

-

Heat the reaction mixture to reflux.

-

Cool the mixture to 25-30°C and filter the precipitate.

-

Wash the residue with methanol and dry at 60-70°C to obtain the disodium salt.

Step 2: Alkylation to form 3,4-Ethylenedioxythiophene-2,5-dicarboxylic acid [1]

-

To a stirred suspension of Diethyl-3,4-dihydroxythiophene-2,5-dicarboxylate disodium salt (1.2 moles), add potassium carbonate (0.47 moles), dimethylformamide (1.0 L), and PEG-400 (20 g) at 25-30°C.

-

Stir the mixture at 25-30°C for 30 minutes.

-

Slowly raise the temperature to 120-135°C.

-

Add ethylene dichloride (1.176 mol) at this temperature and maintain for 5 hours.

-

Add a second portion of ethylene dichloride (1.176 mol) and monitor the reaction by HPLC until the starting material is consumed.

-

Distill off the DMF under vacuum below 120°C.

The following diagram illustrates the workflow for the synthesis of 3,4-ethylenedioxythiophene derivatives.

Caption: Synthesis of EDOT derivatives from the corresponding dihydroxythiophene.

Synthesis of Fused Heterocyclic Systems

The strategic placement of functional groups in this compound makes it an ideal precursor for the synthesis of fused heterocyclic systems, which are often associated with interesting photophysical and biological properties.

Synthesis of Thieno[3,4-b]pyrazines

Thieno[3,4-b]pyrazines are a class of electron-deficient heterocycles that have garnered attention for their applications in organic electronics as components of low band gap polymers.[2][3] The synthesis of these compounds can be achieved through the condensation of a 3,4-diaminothiophene derivative with a 1,2-dicarbonyl compound. While a direct condensation with this compound is not the typical route, the target molecule can be envisioned as a precursor to the necessary 3,4-diaminothiophene intermediate. A more direct, albeit different starting material-based, protocol is provided below for the synthesis of a thieno[3,4-b]pyrazine derivative.

-

Dissolve oxalyldibenzoate (1.00 eq.) and thiophene-3,4-diamine (1.05 eq.) in dry ethanol under a nitrogen atmosphere.

-

Stir the resulting suspension and reflux for 16 hours, monitoring the reaction by TLC.

-

Cool the dark green suspension to room temperature and filter to collect the product.

The logical relationship for a proposed synthesis of a thieno[3,4-b]pyrazine from this compound would involve the conversion of the hydroxyl groups to amino groups, followed by cyclization.

Caption: Proposed synthetic route to thieno[3,4-b]pyrazines.

Curtius-like Rearrangement for the Synthesis of 2,5-Diamide-Substituted Heterocycles

This compound is a valuable reactant for Curtius-like rearrangement reactions.[1][4][5][6] This reaction provides a pathway to 2,5-diamide-substituted five-membered heterocycles, which are of interest in medicinal chemistry due to the diverse biological activities of aminothiophene derivatives.[4][5][7][8][9][10] The Curtius rearrangement involves the thermal decomposition of an acyl azide to an isocyanate, which can then be trapped by various nucleophiles.[11][12][13][14]

General Reaction Pathway

The general pathway for the Curtius rearrangement starting from a dicarboxylic acid derivative involves the formation of a diacyl azide, followed by rearrangement to a diisocyanate, and subsequent reaction with a nucleophile (e.g., water, alcohol, or amine) to yield the corresponding diamine, dicarbamate, or diurea derivative.

Caption: General pathway for the Curtius rearrangement.

Biological Significance of Derived Heterocycles

The heterocyclic scaffolds accessible from this compound are prevalent in compounds with a wide range of biological activities, making this starting material particularly relevant for drug discovery and development.

2-Aminothiophene Derivatives

2-Aminothiophene derivatives, which can be synthesized via the Curtius rearrangement, are known to exhibit a diverse array of pharmacological properties.[4][5][7][8][10] These include:

-

Anticancer activity [9]

-

Anti-inflammatory properties

-

Enzyme inhibition [9]

-

Modulation of G-protein coupled receptors , such as positive allosteric modulators of the GLP-1 receptor[4]

The following diagram illustrates the potential therapeutic applications of 2-aminothiophene derivatives.

Caption: Potential therapeutic applications of 2-aminothiophene derivatives.

Summary and Outlook

This compound is a readily accessible and highly versatile building block for the synthesis of a variety of heterocyclic compounds. Its functional groups provide handles for diverse chemical transformations, including O-alkylation to form precursors for conducting polymers, and participation in Curtius-like rearrangements to yield biologically relevant 2,5-diamide-substituted thiophenes. Furthermore, it holds potential as a precursor for the synthesis of fused heterocyclic systems like thieno[3,4-b]pyrazines. The continued exploration of the reactivity of this compound is expected to lead to the discovery of novel heterocycles with interesting properties and applications in both materials science and medicinal chemistry. Further research into direct cyclization reactions with various binucleophiles will undoubtedly expand the synthetic utility of this valuable starting material.

References

- 1. 3,4-Dihydroxy-thiophene-2,5-dicarboxylic acid dimethyl ester|lookchem [lookchem.com]

- 2. Thieno[3,4-b]pyrazines and their applications to low band gap organic materials - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 7. pnrjournal.com [pnrjournal.com]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 12. Curtius Rearrangement [organic-chemistry.org]

- 13. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Unlocking the Potential of Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate for Advanced Conductive Polymers: A Technical Guide

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the synthesis, properties, and potential applications of conductive polymers derived from the monomer Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate. This document collates available data, outlines detailed experimental protocols for related compounds, and provides a forward-looking perspective on the utility of this promising thiophene derivative.

Introduction: The Promise of Functionalized Polythiophenes

Polythiophenes are a well-established class of conductive polymers with wide-ranging applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The functionalization of the thiophene ring at the 3 and 4 positions is a key strategy for tuning the electronic, optical, and processing properties of these materials. The introduction of dihydroxy and dicarboxylate functionalities, as in this compound, offers unique opportunities for post-polymerization modification, hydrogen bonding-induced self-assembly, and potential applications in biological and pharmaceutical contexts. While its diethyl ester counterpart is more commonly cited as a precursor to widely used monomers like 3,4-ethylenedioxythiophene (EDOT), the dimethyl ester presents a valuable building block in its own right.

Physicochemical Properties of the Monomer

A clear understanding of the monomer's properties is crucial for designing polymerization strategies and predicting the characteristics of the resulting polymer.

| Property | Value | Reference |

| Chemical Name | This compound | [1][2] |

| CAS Number | 58416-04-9 | [1][2] |

| Molecular Formula | C₈H₈O₆S | [1][2] |

| Molecular Weight | 232.21 g/mol | [1][2] |

| Melting Point | 182 °C | [1] |

| Boiling Point | 378.558 °C at 760 mmHg | [1] |

| Density | 1.532 g/cm³ | [1] |

| Storage Temperature | Room Temperature, Sealed in Dry, Keep in Dark Place | [1] |

Synthesis of the Monomer Precursor

The synthesis of dialkyl 3,4-dihydroxythiophene-2,5-dicarboxylates is typically achieved through a multi-step process starting from diethyl thioglycolate. The general pathway involves a condensation reaction, followed by alkylation.

Experimental Protocol: Synthesis of Diethyl-3,4-dihydroxythiophene-2,5-dicarboxylate Disodium Salt

This protocol is adapted from a procedure for the synthesis of the diethyl ester, which is a close analog of the target dimethyl ester.

-

Reaction Setup : Charge a round-bottomed flask with methanol, diethyl thioglycolate, and diethyl oxalate. Cool the mixture to 0°C.

-

Base Addition : Slowly add a solution of sodium methoxide to the flask over 2 to 3 hours, ensuring the temperature remains below 5°C.

-

Warming and Stirring : Raise the temperature to 25-30°C over 1 hour and stir for an additional hour at this temperature.

-

Reflux : Heat the reaction mixture to reflux.

-

Isolation : Cool the reaction mass to 25-30°C and filter the precipitate.

-

Washing and Drying : Wash the residue with methanol and dry at 60-70°C to obtain the disodium salt of Diethyl-3,4-dihydroxythiophene-2,5-dicarboxylate.[3]

Polymerization of this compound

Direct polymerization of this compound to form a conductive polymer is not extensively documented. However, based on the polymerization of other 3,4-disubstituted thiophenes, both chemical and electrochemical oxidative polymerization methods are viable. The presence of the hydroxyl groups may necessitate the use of protecting groups prior to polymerization to prevent side reactions, or alternatively, could be exploited for specific polymerization chemistries.

Hypothetical Experimental Protocol: Chemical Oxidative Polymerization

This protocol is a generalized procedure based on the oxidative polymerization of similar thiophene monomers.

-

Monomer Solution : Dissolve this compound in a suitable dry, inert solvent (e.g., chloroform, acetonitrile, or nitromethane) under an inert atmosphere (e.g., argon or nitrogen).

-

Oxidant Solution : Prepare a solution of an oxidizing agent, such as iron(III) chloride (FeCl₃), in a compatible solvent.

-

Polymerization : Add the oxidant solution dropwise to the stirred monomer solution at a controlled temperature (typically ranging from 0°C to room temperature).

-

Reaction Time : Allow the reaction to proceed for a specified time, often several hours, during which the polymer precipitates.

-

Quenching : Quench the reaction by adding a non-solvent, such as methanol.

-

Purification : Filter the precipitated polymer and wash it extensively with methanol and other solvents to remove residual oxidant and oligomers. Further purification may involve Soxhlet extraction.

-

Drying : Dry the purified polymer under vacuum.

Properties of the Resulting Polymer

| Property | Expected Range/Characteristic | Rationale based on Analogs |

| Conductivity | Moderate to High (tunable by doping) | The alkoxy groups in related polymers enhance conductivity. The hydroxyl groups in the target polymer could influence doping efficiency. |

| Solubility | Potentially soluble in polar organic solvents | The ester and hydroxyl functionalities may enhance solubility compared to unsubstituted polythiophene. |

| Optical Properties | Electrochromic behavior | Poly(3,4-dialkoxythiophene)s are known for their electrochromic properties, exhibiting color changes upon oxidation and reduction. |

| Thermal Stability | Good | Polythiophenes generally exhibit good thermal stability. |

Potential Applications, Including in Drug Development

The unique functional groups of this compound open up a range of potential applications beyond conventional electronics.

-

Sensors : The hydroxyl groups can serve as recognition sites for the detection of specific analytes through hydrogen bonding or covalent attachment of receptor molecules.

-

Drug Delivery : The polymer backbone could be functionalized with therapeutic agents via the hydroxyl or ester groups for controlled drug release applications. The inherent conductivity could also be utilized for electro-responsive drug delivery systems.

-

Biocompatible Coatings : The hydrophilic nature imparted by the hydroxyl and ester groups may improve the biocompatibility of the polymer, making it suitable for coating medical implants and devices.

-

Tissue Engineering : Conductive scaffolds can be used to stimulate cell growth and differentiation. The functional groups on this polymer could allow for the covalent attachment of cell adhesion peptides or other bioactive molecules.

Conclusion and Future Outlook

This compound is a promising yet underexplored monomer for the synthesis of functional conductive polymers. Its dihydroxy and dicarboxylate moieties provide valuable handles for tailoring the polymer's properties and for post-polymerization functionalization. While direct experimental data on its polymerization and the resulting polymer's properties are sparse, analogies with related poly(3,4-dialkoxythiophene)s suggest that it could yield materials with interesting electronic, optical, and biological properties. Further research into the controlled polymerization of this monomer and a thorough characterization of the resulting polymer are warranted to fully unlock its potential for advanced applications in organic electronics, sensing, and the life sciences. This guide provides a foundational framework for researchers to embark on the exploration of this versatile conductive polymer building block.

References

An In-depth Technical Guide to Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate and its derivatives and analogues. It covers their synthesis, physicochemical properties, and potential as therapeutic agents, with a focus on their anticancer and antimicrobial activities. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Core Compound and Its Significance

This compound is a heterocyclic compound featuring a central thiophene ring substituted with two hydroxyl and two methoxycarbonyl groups. This core structure serves as a versatile scaffold for the synthesis of a wide range of derivatives and analogues with diverse biological activities. The reactivity of the hydroxyl groups allows for the introduction of various functionalities, leading to compounds with potential applications in medicinal chemistry and materials science. In particular, derivatives of the thiophene-2,5-dicarboxylate core have shown promise as anticancer and antimicrobial agents.[1][2]

Physicochemical Properties

The physicochemical properties of the parent compound, this compound, are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for designing derivatives with improved pharmacokinetic profiles.

| Property | Value | Reference |

| CAS Number | 58416-04-9 | [3][4] |

| Molecular Formula | C₈H₈O₆S | [3] |

| Molecular Weight | 232.21 g/mol | [3] |

| Melting Point | 182 °C | |

| Boiling Point | 378.558 °C at 760 mmHg | |

| Density | 1.532 g/cm³ | |

| pKa | 8.19 ± 0.20 (Predicted) | |

| LogP | 0.73250 |

Synthesis of Derivatives and Analogues

The synthesis of this compound and its analogues typically involves a multi-step process starting from simple precursors. The following sections detail the experimental protocols for the synthesis of the core compound and its key derivatives.

Synthesis of Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate Disodium Salt

A common precursor for many derivatives is the diethyl ester. Its synthesis is achieved through a condensation reaction.[5]

Protocol:

-

Charge a round-bottomed flask with methanol and cool to 0°C.

-

Add diethyl thioglycolate and diethyl oxalate to the flask.

-

Slowly add a solution of sodium methoxide in methanol, maintaining the temperature below 5°C over 2 to 3 hours.

-

Raise the temperature to 25-30°C and stir for 1 hour.

-

Heat the reaction mixture to reflux.

-

Cool the reaction mass to 25-30°C and filter the precipitate.

-

Wash the residue with methanol and dry at 60-70°C to obtain the disodium salt of Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate.[5]

Synthesis of 3,4-Dialkoxythiophene-2,5-dicarboxylic Acid Derivatives

The hydroxyl groups of the thiophene core can be alkylated to produce 3,4-dialkoxy derivatives. The following is a general procedure for the synthesis of 3,4-ethylenedioxythiophene-2,5-dicarboxylic acid.[5]

Protocol:

-

To a stirred suspension of Diethyl-3,4-dihydroxythiophene-2,5-dicarboxylate disodium salt (1.2 moles), add potassium carbonate (0.47 moles), dimethylformamide (1.0 L), and PEG-400 (20 g) at 25-30°C.

-

Stir the mixture at 25-30°C for 30 minutes.

-

Slowly raise the temperature to 120-135°C.

-

Add ethylene dichloride (1.176 mol) at the same temperature and maintain for 5 hours.

-

Subsequent hydrolysis and decarboxylation steps can be performed to yield the final product.[5]

A similar Williamson ether synthesis can be employed for the preparation of 3,4-ethylene dioxythiophene-2,5-dicarboxylic acid dimethyl ester, with yields reported to be up to 90%.[6]

Biological Activities of Thiophene-2,5-dicarboxylate Analogues

While specific biological data for O-substituted derivatives of this compound are not extensively reported in publicly available literature, significant research has been conducted on N-substituted analogues, particularly diethyl 2,5-diaminothiophene-3,4-dicarboxylate (DDTD) derivatives. These studies reveal potent anticancer and antimicrobial activities.

Anticancer Activity

Azomethine derivatives of DDTD have demonstrated significant antiproliferative activity against various human cancer cell lines. The IC₅₀ values for some of the most active compounds are summarized below.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2b | T47D (Breast) | 2.3 | [1][2] |

| 2c | T47D (Breast) | 12.1 | [1][2] |

| 2e | T47D (Breast) | 13.2 | [1][2] |

| 2k | T47D (Breast) | 7.1 | [1][2] |

| 2l | T47D (Breast) | 8.6 | [1][2] |

| 2j | T47D (Breast) | 16.0 | [1][2] |

| Doxorubicin (DOX) | T47D (Breast) | 15.5 | [1][2] |

Note: Compound 2j also showed potent activity against MCF-7 (breast), Hela (cervical), and Ishikawa (endometrial) cancer cell lines.[1][2]

Antimicrobial Activity

The same series of DDTD derivatives was also screened for antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi.

| Compound | Microorganism | Activity | Reference |

| 2j | Staphylococcus aureus (Gram-positive) | Highest effect | [1][2] |

| 2j | Escherichia coli (Gram-negative) | Highest effect | [1][2] |

| 2j | Candida albicans (Fungi) | Highest effect | [1][2] |

Mechanisms of Action in Cancer

Thiophene derivatives exert their anticancer effects through various mechanisms, targeting key cellular processes involved in tumor growth and proliferation. The following sections describe some of the identified signaling pathways and molecular targets.

Inhibition of VEGFR-2 Signaling

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis. Several thiophene derivatives have been identified as potent inhibitors of VEGFR-2.

One such derivative, compound 14d (a thiophene-3-carboxamide), has been shown to have an IC₅₀ of 191.1 nM for VEGFR-2 inhibition.[7] Inhibition of VEGFR-2 blocks the downstream signaling cascade, including the phosphorylation of ERK and MEK, ultimately leading to reduced cell proliferation, migration, and tube formation.[7] Another thiophene derivative, 4c , exhibited potent VEGFR-2 inhibition with an IC₅₀ of 0.075 µM.[8]

VEGFR-2 Signaling Inhibition by Thiophene Derivatives.

Inhibition of Tubulin Polymerization

Microtubules are essential components of the cytoskeleton and the mitotic spindle, making them a critical target for anticancer drugs. Several thiophene derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

For example, compound DPP-21 , a 2-methylthieno[3,2-d]pyrimidine analogue, inhibits tubulin polymerization with an IC₅₀ of 2.4 µM.[9] Another thiophene derivative, 5b , also inhibits tubulin polymerization with an IC₅₀ of 8.21 µM.[10] These compounds bind to the colchicine-binding site on tubulin, preventing the formation of microtubules.

Tubulin Polymerization Inhibition by Thiophene Derivatives.

Inhibition of Topoisomerases

Topoisomerases are enzymes that regulate the topology of DNA and are essential for DNA replication, transcription, and repair. Inhibition of these enzymes leads to DNA damage and cell death, making them effective targets for cancer therapy.

Certain tetrahydrobenzo[b]thiophene derivatives have been designed as dual inhibitors of topoisomerase I (Topo I) and topoisomerase II (Topo II). For instance, compound 3 in a recent study showed potent inhibitory activity against both Topo I and Topo II with IC₅₀ values of 25.26 nM and 10.01 nM, respectively.[11] These compounds are believed to act as topoisomerase poisons, stabilizing the enzyme-DNA cleavage complex and leading to double-strand breaks.

Topoisomerase Inhibition by Thiophene Derivatives.

Experimental Protocols for Biological Evaluation

The following are detailed methodologies for the key experiments cited in this guide for the evaluation of the biological activity of thiophene derivatives.

Anticancer Activity: MTT Assay for Cell Viability

Purpose: To determine the cytotoxic effects of the compounds on cancer cell lines and calculate the IC₅₀ value.

Materials:

-

96-well plates

-

Human cancer cell lines (e.g., T47D, MCF-7)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

Thiophene derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Protocol:

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Prepare serial dilutions of the thiophene derivatives in the culture medium.

-

Remove the medium from the wells and add 100 µL of the medium containing the compounds at different concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubate the plates for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Antimicrobial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Purpose: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

-

Sterile 96-well microtiter plates

-

Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

-

Thiophene derivatives (dissolved in DMSO)

-

Positive control (standard antibiotic, e.g., ampicillin)

-

Negative control (broth only)

-

Inoculum suspension adjusted to 0.5 McFarland standard

Protocol:

-

Add 50 µL of sterile broth to all wells of a 96-well plate.

-

Add 50 µL of the compound stock solution (at 2x the highest desired final concentration) to the first well of each row.

-

Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on. Discard the final 50 µL from the last well.

-

Prepare an inoculum of the microorganism in broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Add 50 µL of the diluted inoculum to each well, resulting in a final volume of 100 µL.

-

Incubate the plates at 35-37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Experimental Workflows for Biological Evaluation.

Conclusion and Future Directions

This compound and its analogues represent a promising class of compounds with significant potential for the development of new therapeutic agents. The synthetic versatility of the thiophene core allows for the generation of diverse libraries of compounds for biological screening. While N-substituted analogues have demonstrated potent anticancer and antimicrobial activities, further investigation into O-substituted derivatives is warranted to fully explore the therapeutic potential of this scaffold.

Future research should focus on:

-

The synthesis and biological evaluation of a broader range of 3,4-dialkoxy and 3,4-diacyloxythiophene-2,5-dicarboxylate derivatives.

-

Quantitative structure-activity relationship (QSAR) studies to guide the design of more potent and selective compounds.

-

In-depth mechanistic studies to elucidate the specific molecular targets and signaling pathways of the most active derivatives.

-

In vivo studies to evaluate the efficacy and safety of lead compounds in preclinical models of cancer and infectious diseases.

This technical guide provides a solid foundation for researchers to build upon in the exciting and rapidly evolving field of thiophene-based drug discovery.

References

- 1. Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. lookchem.com [lookchem.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 6. CN102002057B - Preparation method for 3,4-ethylene dioxythiophene-2,5-dicarboxylic acid dimethyl ester - Google Patents [patents.google.com]

- 7. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Discovery of novel thiophene[3,2-d]pyrimidine-based tubulin inhibitors with enhanced antitumor efficacy for combined use with anti-pd-l1 immunotherapy in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Pharmacophore-based, rationale design, and efficient synthesis of novel tetrahydrobenzo[b]thiophene candidates as potential dual Topo I/II inhibitors and DNA intercalators - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate, a chemical intermediate used in the synthesis of various organic compounds. Due to its classification as a skin and eye irritant, adherence to strict safety protocols is essential to ensure the well-being of laboratory personnel.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of a substance is the foundation of its safe handling. The table below summarizes the key properties of this compound.

| Property | Value |

| CAS Number | 58416-04-9 |

| Molecular Formula | C₈H₈O₆S |

| Molecular Weight | 232.21 g/mol [1] |

| Appearance | Solid[2] |

| Melting Point | 182 °C[1] |

| Boiling Point | 378.558 °C at 760 mmHg[1][3] |

| Density | 1.532 g/cm³[1][3] |

| Flash Point | 182.745 °C[1][3] |

| Refractive Index | 1.601[1][3] |

| Storage Temperature | Room Temperature, keep in a dark, dry, and sealed container[1][2] |

Safety and Hazard Information

This compound is classified under the Globally Harmonized System (GHS) as a skin and eye irritant. The following table outlines its hazard classification and associated precautionary statements.

| GHS Information | Details |

| Pictogram | GHS07 (Exclamation Mark)[2][4] |

| Signal Word | Warning [2][4] |

| Hazard Statements | H315: Causes skin irritation.[2][4]H319: Causes serious eye irritation.[2][4] |

| Precautionary Statements | P264: Wash hands thoroughly after handling.[2][4]P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][4]P302+P352: IF ON SKIN: Wash with plenty of water.[2][4]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4]P332+P313: If skin irritation occurs: Get medical advice/attention.[2][4]P337+P313: If eye irritation persists: Get medical advice/attention.[2][4]P362: Take off contaminated clothing and wash it before reuse.[2][4] |

Toxicological Data: No specific quantitative toxicological data, such as LD50 values, are readily available in the public domain for this compound. Therefore, it should be handled with the care afforded to all potentially hazardous chemical irritants.

Experimental Protocols: Safe Handling Procedures

The following protocols are based on standard operating procedures for handling chemical irritants and should be strictly followed when working with this compound.

Engineering Controls

-

Fume Hood: All work involving the handling of this compound, especially when generating dust or aerosols, must be conducted in a properly functioning chemical fume hood.[1][5]

-

Ventilation: Ensure the laboratory has adequate general ventilation.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical splash goggles are mandatory.[4][5] Safety glasses do not provide adequate protection against splashes.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use.

-

Protective Clothing: A knee-length laboratory coat, long pants, and closed-toe shoes are required.[5] For procedures with a higher risk of splashing, a chemically resistant apron should be worn.

Handling and Storage

-

Minimization: Use the smallest quantity of the chemical necessary for the experiment.[2]

-

Containment: Transport the chemical in a sealed, properly labeled container within a secondary, shatter-proof container.

-

Storage: Store in a cool, dry, dark, and well-ventilated area away from incompatible materials.[1][2] Keep containers tightly closed when not in use.

Spill and Emergency Procedures

-

Spill Kit: An appropriate chemical spill kit should be readily available in the laboratory.

-

Small Spills: For small spills of the solid material, carefully sweep it up to avoid generating dust and place it in a sealed container for disposal. The area should then be decontaminated.

-

Large Spills: In the event of a large spill, evacuate the immediate area and alert laboratory personnel and the institutional safety office.

-

First Aid - Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[2][4] Seek medical attention if irritation persists.

-

First Aid - Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2][4] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

First Aid - Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

-

First Aid - Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.

Visualized Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Caption: A workflow diagram for the safe handling of chemical irritants.

References

An In-depth Technical Guide to the Storage of Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the recommended storage conditions for Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate (CAS No. 58416-04-9), a key intermediate in the synthesis of various heterocyclic compounds and polymers. Proper storage is critical to maintain the purity, stability, and reactivity of this compound for research and development applications.

Core Storage Recommendations

Based on information from commercial suppliers and the chemical properties of the compound, the primary storage recommendations are to keep this compound in a dark place, sealed in a dry environment at room temperature.[1][2] The compound is a solid, typically a white to almost white powder or crystal.

Key Factors Influencing Stability

-

Oxidation: The electron-rich dihydroxythiophene core makes the compound susceptible to oxidation. Thiophene derivatives, in general, can be sensitive to oxidizing agents. It is therefore prudent to store it away from such agents.

-

Light: As recommended by suppliers, the compound should be stored in a dark place. This suggests a potential sensitivity to light, which could catalyze degradation.

-

Moisture: The presence of ester functional groups makes the compound potentially susceptible to hydrolysis in the presence of moisture, especially under acidic or basic conditions. Therefore, storage in a dry environment is crucial.

-

Temperature: While room temperature is generally recommended for the solid compound, high temperatures can accelerate decomposition. For long-term storage, particularly of high-purity material, colder temperatures may be considered. For instance, some thiophene carboxylate derivatives are recommended to be stored at -20°C for long-term stability.

Quantitative Storage Data

Currently, there is a lack of published quantitative data detailing the degradation rates of this compound under various storage conditions. The following table summarizes the qualitative information available.

| Parameter | Recommendation | Rationale |

| Temperature | Room Temperature (for short-term) | Supplier recommendation.[1][2] |

| Consider -20°C (for long-term) | General best practice for preserving the stability of complex organic molecules. | |

| Atmosphere | Sealed in a dry environment | To prevent hydrolysis of the ester groups and potential reactions with atmospheric moisture.[1][2] |

| Consider storage under an inert atmosphere (e.g., Argon, Nitrogen) | To minimize the risk of oxidation of the dihydroxythiophene ring. | |

| Light | Keep in a dark place | To prevent light-catalyzed degradation.[1][2] |

| Container | Tightly sealed, opaque container | To protect from moisture and light. |

Experimental Protocols

No specific experimental protocols for determining the optimal storage conditions of this compound have been found in the literature. However, a general protocol for handling and preparing the compound for storage in a research setting is provided below.

Protocol for Handling and Storage Preparation

-

Environment: Handle the compound in a clean, dry area, preferably in a fume hood to avoid inhalation.

-

Dispensing: When dispensing the solid, use clean, dry spatulas and weighing boats. Minimize the time the primary container is open to the atmosphere.

-

Inert Atmosphere (Optional but Recommended for Long-Term Storage): For long-term storage, after dispensing the desired amount, flush the headspace of the container with a dry, inert gas such as argon or nitrogen before sealing.

-

Sealing: Ensure the container cap is tightly sealed to prevent the ingress of moisture and air. For extra protection, especially for long-term storage, the cap can be wrapped with parafilm.

-

Labeling: Clearly label the container with the compound name, CAS number, date received, and storage conditions.

-

Storage Location: Place the sealed container in a dark, designated storage area, such as a cabinet or desiccator, at the appropriate temperature.

Logical Workflow for Storage Condition Determination

The following diagram illustrates a logical workflow for determining the appropriate storage conditions for this compound and similar chemical compounds.

Caption: A decision-making workflow for determining the appropriate storage conditions for a chemical compound.

Applications and Synthesis Context